4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate
Overview
Description
“4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate” is a chemical compound with the CAS Number: 84449-65-0 . It has a molecular weight of 398.47400 . The compound’s structure includes a benzo[b]thiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring .
Synthesis Analysis
The synthesis of this compound involves several precursors such as 4-Methoxythiophenol, PTP inhibitor 1, 6-Methoxy-2-(4-…), 4-Methoxy-alpha…, Methanesulfonyl…, and Estrogen receptor . The exact synthetic route and conditions would depend on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C16H14O6S3 . The InChI key, which is a unique identifier for chemical substances, is HTDDXJCHRQYGFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.485 g/cm3 and a boiling point of 630.078ºC at 760 mmHg . The flash point is 334.859ºC .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on compounds such as ABTS and its derivatives, which involve sulfur and oxygen functional groups similar to those in the query compound, have been studied for their antioxidant capacity. These studies elucidate the reaction pathways underlying antioxidant assays and the formation of oxidative degradation products. The specificity of these reactions and their contributions to total antioxidant capacity highlight the complex interactions between chemical structures and biological activities (Ilyasov et al., 2020).
Genetic Effects of Related Compounds
The genetic effects of ethyl methanesulfonate (EMS), a compound with methanesulfonate functional groups, have been extensively studied. EMS has been found to be mutagenic across various genetic test systems, indicating the potential for chemical compounds with methanesulfonate groups to interact with DNA and cause genetic mutations. Such insights are critical for understanding the broader implications of chemical exposure and interactions at the genetic level (Sega, 1984).
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, mimicking the structural aspects of known carcinogens. The evaluation of these compounds contributes to our understanding of how certain chemical structures may pose risks to health, emphasizing the importance of structure-activity relationships in drug design and environmental health (Ashby et al., 1978).
Methane Conversion via Catalytic Processes
The conversion of methane, including through methylation processes, has been investigated for its potential to create more valuable hydrocarbons. This research area explores how certain catalysts, including zeolites, can facilitate the methylation of aromatic compounds, demonstrating the versatility of sulfur-containing compounds in catalytic reactions (Adebajo, 2007).
Safety And Hazards
properties
IUPAC Name |
[4-(6-methylsulfonyloxy-1-benzothiophen-2-yl)phenyl] methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQAMCWGICRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534769 | |
Record name | 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate | |
CAS RN |
84449-65-0 | |
Record name | 2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-(Methylsulfonyloxy)benzo(b)thiophen-2-yl)phenyl methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50534769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.